SR9238 LXRα and LXRβ Inhibitory Potency (IC50) in Cell-Based Assays
SR9238 exhibits concentration-dependent inverse agonism at both LXR isoforms. In standardized cell-based cotransfection assays utilizing Gal4-LXR LBD chimeras and a luciferase reporter, SR9238 demonstrates an IC50 of 214 nM for LXRα and 43 nM for LXRβ [1]. This provides a defined, quantifiable potency window for in vitro and in vivo study design, contrasting with compounds lacking reported isoform-specific IC50 values [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | LXRα IC50 = 214 nM; LXRβ IC50 = 43 nM |
| Comparator Or Baseline | Vehicle (DMSO) Control: No inhibition observed |
| Quantified Difference | Concentration-dependent inhibition with IC50 values of 214 nM (LXRα) and 43 nM (LXRβ) |
| Conditions | Cell-based cotransfection assay using Gal4-LXR LBD chimeras and UAS-luciferase reporter in HEK293 cells [1] |
Why This Matters
Quantified IC50 values are essential for determining effective working concentrations in cell-based experiments and for pharmacokinetic/pharmacodynamic modeling in preclinical studies.
- [1] Griffett, K., et al. A liver-selective LXR inverse agonist that suppresses hepatic steatosis. ACS Chem. Biol. 2013, 8(3), 559-567. View Source
- [2] Elgendy, B., et al. Synthesis and structure activity relationship of the first class of LXR inverse agonists. Bioorg. Chem. 2022, 123, 105761. View Source
